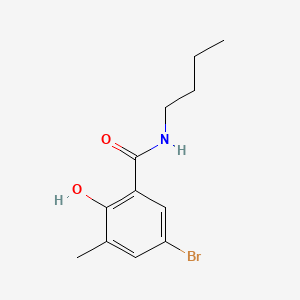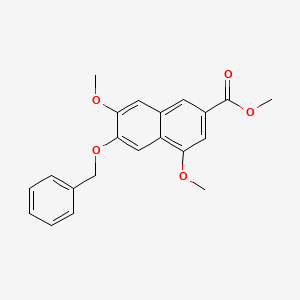
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester is an organic compound with a distinct structure that has garnered attention in various fields of scientific research. Known for its complex aromatic structure and potential reactivity, this compound plays a significant role in numerous chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester typically involves multiple steps starting with the naphthalene core. Common synthetic routes include:
Methoxylation of Naphthalene Derivatives: : Using reagents such as dimethyl sulfate or methanol in the presence of catalysts like aluminum chloride.
Carboxylation: : Introduction of the carboxylic group through reactions like Friedel-Crafts acylation.
Esterification: : Conversion of carboxylic acid to its methyl ester form using methanol and acid catalysts like sulfuric acid.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale organic synthesis techniques. These methods often involve:
Refluxing: : Maintaining reaction mixtures at high temperatures for prolonged periods.
Column Chromatography: : Purifying the product from reaction mixtures using silica gel and suitable solvents.
Types of Reactions
Oxidation: : Converts the compound into its corresponding naphthoquinone derivatives.
Reduction: : Forms dihydronaphthalene derivatives when reduced using agents like lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions can introduce other functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substituting Agents: : Halogens, alkyl or acyl halides in the presence of Lewis acids like aluminum chloride.
Major Products: The main products of these reactions include various naphthalene derivatives which can be used as intermediates in further chemical syntheses.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester has a wide range of applications in:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Biology: : Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: : Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Utilized in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : The compound interacts with various enzymes and receptors in biological systems, altering their activity.
Pathways Involved: : It can modulate biochemical pathways related to oxidation-reduction reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Compared to other naphthalenecarboxylic acid derivatives:
4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester: exhibits unique reactivity patterns due to its specific functional groups.
Similar compounds include: 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-, methyl ester; and 2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-, methyl ester, both of which share some chemical properties but differ in their precise reactivity and applications.
And there you have it—a deep dive into the world of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester. What catches your interest the most about this compound?
Propiedades
Fórmula molecular |
C21H20O5 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl 4,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O5/c1-23-18-11-16(21(22)25-3)9-15-10-19(24-2)20(12-17(15)18)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Clave InChI |
WNPXKGNSVXNVDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
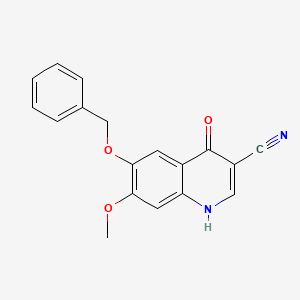
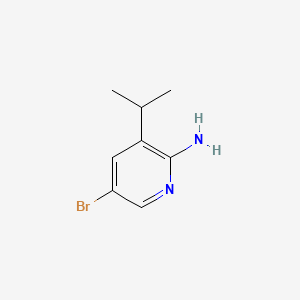
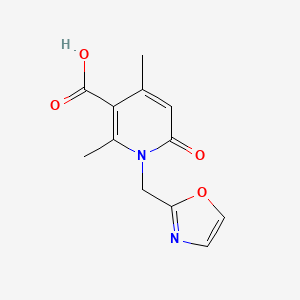
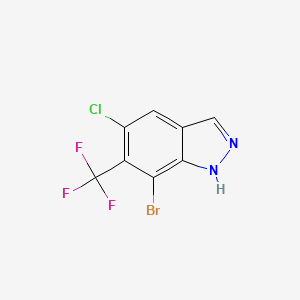
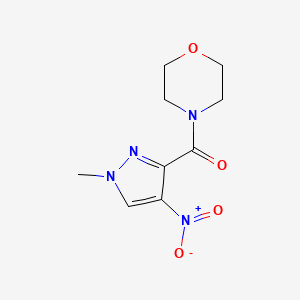
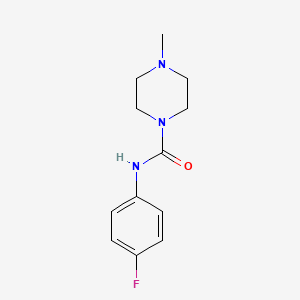
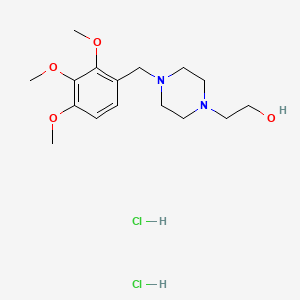
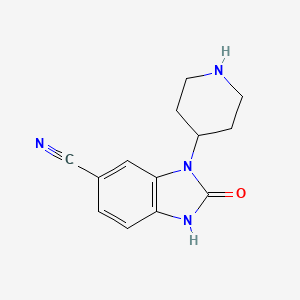
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
